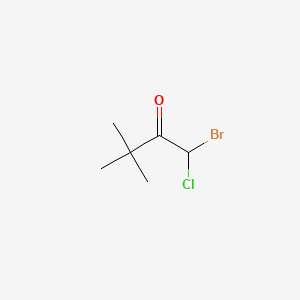

1-Bromo-1-chloro-3,3-dimethylbutan-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

64984-95-8 |

|---|---|

Molecular Formula |

C6H10BrClO |

Molecular Weight |

213.50 g/mol |

IUPAC Name |

1-bromo-1-chloro-3,3-dimethylbutan-2-one |

InChI |

InChI=1S/C6H10BrClO/c1-6(2,3)4(9)5(7)8/h5H,1-3H3 |

InChI Key |

WTDHSODZVUOZOU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)C(Cl)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Bromo 1 Chloro 3,3 Dimethylbutan 2 One

Chemo- and Regioselective Halogenation Strategies for Alpha-Substituted Ketones

The introduction of halogen atoms at the α-position of a ketone is a fundamental transformation, typically proceeding through either an enol or enolate intermediate. The choice of reaction conditions, acidic or basic, dictates the mechanism and often the outcome of the halogenation.

In acidic media, the reaction proceeds via an enol intermediate. The rate-determining step is the formation of the enol, and as such, the rate of halogenation is independent of the halogen concentration. Generally, under acidic conditions, monohalogenation is favored because the introduction of an electron-withdrawing halogen atom destabilizes the transition state leading to the enol, making subsequent halogenations slower. openstax.orgwikipedia.orglibretexts.org

Under basic conditions, halogenation occurs through an enolate intermediate. The formation of the enolate is the initial step, followed by a rapid reaction with the halogen. The introduction of a halogen increases the acidity of the remaining α-protons, making subsequent halogenations faster. This often leads to polyhalogenated products and can be difficult to control for selective monohalogenation. wikipedia.org

Enolate-Mediated Halogenation Protocols

Enolate-mediated halogenation is a powerful tool for the synthesis of α-haloketones. The regioselectivity of this reaction is governed by the stability of the enolate formed. In the case of unsymmetrical ketones, deprotonation at the less substituted α-carbon is kinetically favored, leading to the kinetic enolate. Conversely, deprotonation at the more substituted α-carbon leads to the more thermodynamically stable enolate.

For the synthesis of 1-bromo-1-chloro-3,3-dimethylbutan-2-one, the starting material is 3,3-dimethylbutan-2-one (pinacolone). Pinacolone (B1678379) has only one enolizable α-position, simplifying the issue of regioselectivity. The challenge, therefore, lies in the sequential and controlled introduction of two different halogens.

A plausible approach involves the initial monohalogenation to form either 1-bromo-3,3-dimethylbutan-2-one or 1-chloro-3,3-dimethylbutan-2-one. This can be achieved using a variety of halogenating agents under basic conditions, though careful control of stoichiometry is crucial to minimize dihalogenation. Common halogenating agents include elemental bromine (Br₂) and chlorine (Cl₂), as well as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). researchgate.netorganic-chemistry.org

Once the mono-haloketone is formed, the introduction of the second, different halogen can be attempted. This second halogenation would also proceed via an enolate intermediate. The presence of the first halogen will influence the reactivity of the remaining α-proton and the stability of the resulting enolate.

Radical-Based Halogenation Techniques

Free radical halogenation offers an alternative to ionic pathways. These reactions are typically initiated by light or a radical initiator and proceed through a chain mechanism involving radical intermediates. While less common for the α-halogenation of ketones compared to enolate-based methods, radical pathways can sometimes offer different selectivity. The application of radical-based techniques for the specific synthesis of this compound is not extensively documented in the literature, but it remains a theoretical possibility, potentially offering a way to circumvent the challenges of controlling polyhalogenation in enolate-mediated reactions.

Asymmetric Alpha-Halogenation Approaches

The development of asymmetric α-halogenation methods allows for the synthesis of enantioenriched α-haloketones. These methods often employ chiral catalysts, such as organocatalysts or metal complexes with chiral ligands, to control the stereochemical outcome of the halogenation. acs.orgresearchgate.netrsc.org

For the synthesis of this compound, if the α-carbon were a stereocenter, asymmetric methods would be crucial for obtaining a single enantiomer. One notable approach for the asymmetric synthesis of α-bromo-α-chloro ketones involves the decarboxylative chlorination of α-halo-β-ketocarboxylic acids using a chiral amine catalyst, which has been shown to produce the desired products with high enantioselectivity. researchgate.net This method, while potentially complex, highlights the progress in achieving stereocontrol in dihalogenation reactions.

Synthesis of the Carbon Skeleton and Subsequent Functionalization to Yield this compound

The synthesis of the target molecule begins with the construction of the 3,3-dimethylbutan-2-one framework. This ketone, commonly known as pinacolone, is a readily available starting material. The key challenge is the subsequent introduction of the bromo and chloro moieties at the α-position in a controlled manner.

Stereocontrolled Construction of the Butan-2-one Framework

The carbon skeleton of this compound is achiral. Therefore, stereocontrolled construction of the butan-2-one framework itself is not a primary concern for the synthesis of the racemic final product. However, should a chiral variant be desired, for instance through isotopic labeling or the introduction of a stereocenter elsewhere in the molecule, stereoselective synthetic methods would become relevant.

Sequential Introduction of Bromo and Chloro Moieties

The most logical synthetic route to this compound involves the sequential halogenation of pinacolone. This can be conceptualized in two primary ways:

Bromination followed by Chlorination:

Step 1: Synthesis of 1-Bromo-3,3-dimethylbutan-2-one (1-Bromopinacolone). This can be achieved by reacting pinacolone with a suitable brominating agent. sigmaaldrich.comsigmaaldrich.com Acid-catalyzed bromination with Br₂ in a solvent like acetic acid is a common method for monobromination of ketones. openstax.org

Step 2: Chlorination of 1-Bromopinacolone (B42867). The resulting 1-bromopinacolone can then be subjected to chlorination. This step would likely proceed via an enolate intermediate under basic conditions or an enol under acidic conditions. The choice of chlorinating agent (e.g., Cl₂, NCS) and reaction conditions would be critical to achieve the desired transformation without side reactions.

Chlorination followed by Bromination:

Step 1: Synthesis of 1-Chloro-3,3-dimethylbutan-2-one (1-Chloropinacolone). Similar to bromination, this can be accomplished by treating pinacolone with a chlorinating agent.

Step 2: Bromination of 1-Chloropinacolone (B81408). The subsequent bromination of 1-chloropinacolone would then yield the final product.

Catalytic Approaches to the Synthesis of this compound

The introduction of both a bromine and a chlorine atom at the α-position to the carbonyl group of 3,3-dimethylbutan-2-one (pinacolone) requires precise control over the halogenation sequence. Catalytic methods offer a promising avenue to achieve this selectivity and efficiency.

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool for the asymmetric α-halogenation of carbonyl compounds. While the direct, one-pot synthesis of this compound using organocatalysts has not been extensively detailed in the literature, the principles of sequential halogenation using chiral organocatalysts can be applied.

The synthesis would likely proceed in a stepwise manner. First, an enantioselective monochlorination or monobromination of 3,3-dimethylbutan-2-one would be performed. For instance, proline derivatives and other chiral amines have been successfully employed as catalysts for the α-chlorination and α-bromination of ketones. researchgate.netrsc.org The choice of halogenating agent is crucial, with N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) being common electrophilic halogen sources. organic-chemistry.orgacs.org

The general mechanism involves the formation of an enamine intermediate between the ketone and the organocatalyst. This enamine then attacks the electrophilic halogen source, followed by hydrolysis to release the α-haloketone and regenerate the catalyst. For the synthesis of the target compound, this would be followed by a second halogenation step.

Table 1: Representative Organocatalysts for α-Halogenation of Ketones

| Catalyst Type | Example Catalyst | Halogenating Agent |

|---|---|---|

| Chiral Amines | L-Proline | NCS, NBS |

| Cinchona Alkaloids | Quinine-derived thiourea | NCS |

This table presents examples of organocatalysts used for the general α-halogenation of ketones, which could be adapted for the synthesis of this compound.

Transition Metal-Catalyzed Halogenation

Transition metal catalysis offers another sophisticated route for the halogenation of ketones. These methods can provide high levels of chemo- and regioselectivity. mdpi.commdpi.com While specific catalysts for the direct synthesis of this compound are not widely reported, existing protocols for α-halogenation can be conceptually extended.

For instance, copper(II) and palladium(II) complexes have been shown to catalyze the α-halogenation of ketones. mdpi.com The mechanism often involves the formation of a metal enolate, which then reacts with an electrophilic halogen source. The synthesis of a mixed dihaloketone would likely involve a sequential addition of different halogenating agents.

A potential synthetic strategy could involve the initial formation of 1-chloro-3,3-dimethylbutan-2-one, followed by a transition metal-catalyzed bromination. The steric hindrance from the tert-butyl group and the first halogen atom would influence the stereochemical outcome of the second halogenation.

Table 2: Examples of Transition Metal Catalysts in Ketone Halogenation

| Metal | Ligand | Halogen Source |

|---|---|---|

| Copper(II) | Triflate (OTf) | NBS |

| Palladium(II) | Acetate (OAc) | NCS |

This table provides examples of transition metal catalysts used for the general α-halogenation of ketones, illustrating the types of systems that could be investigated for the synthesis of the target compound.

Optimization of Reaction Conditions and Process Efficiency for this compound Production

The industrial-scale production of this compound necessitates careful optimization of reaction parameters to maximize yield, purity, and cost-effectiveness while ensuring process safety.

Key parameters for optimization include:

Catalyst Loading: Minimizing the amount of catalyst without compromising reaction rate and yield is crucial for economic viability.

Solvent: The choice of solvent can significantly impact reaction kinetics, solubility of reagents, and product isolation. Green solvents are increasingly preferred.

Temperature: Temperature control is critical to manage reaction rates and prevent side reactions or catalyst decomposition.

Reaction Time: Optimizing the reaction time ensures complete conversion while minimizing energy consumption and the formation of degradation products.

Halogenating Agent Stoichiometry: Precise control over the equivalents of both the chlorinating and brominating agents is essential to avoid the formation of di-chlorinated or di-brominated byproducts.

For industrial synthesis, continuous flow reactors offer advantages over batch processes, including better heat and mass transfer, improved safety, and potential for higher throughput. mt.com The synthesis of 1-chloropinacolone, a precursor, has been explored in a tubular reactor, which allows for better temperature control and improved product purity. guidechem.com A similar approach could be envisioned for the subsequent bromination step.

Table 3: Key Parameters for Process Optimization

| Parameter | Objective | Typical Considerations |

|---|---|---|

| Catalyst Selection | High turnover number, selectivity, and stability | Cost, availability, toxicity |

| Solvent Choice | High yield, ease of separation, low environmental impact | Polarity, boiling point, recyclability |

| Temperature Control | Maximize rate, minimize side reactions | Exothermicity of halogenation |

| Reagent Addition | Control selectivity for mixed dihalogenation | Order and rate of addition of halogenating agents |

The development of efficient and selective catalytic methods for the synthesis of this compound is an area of ongoing interest, driven by the compound's utility in organic synthesis. Both organocatalysis and transition metal catalysis provide powerful platforms for achieving this transformation, with further research needed to develop specific, high-yielding protocols and to optimize these processes for large-scale production.

Mechanistic Investigations and Reactivity Profiles of 1 Bromo 1 Chloro 3,3 Dimethylbutan 2 One

Nucleophilic Substitution Reactions at the Alpha-Carbon

The presence of both bromine and chlorine atoms at the carbon atom alpha to the carbonyl group makes 1-bromo-1-chloro-3,3-dimethylbutan-2-one a key substrate for investigating nucleophilic substitution reactions. The differential leaving group ability of bromide versus chloride, coupled with the electronic effects of the carbonyl group and the steric hindrance imposed by the tert-butyl group, dictates the outcome of these reactions.

Stereoelectronic Effects in SN2-Type Displacements

In a typical SN2 reaction, the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry. For alpha-haloketones, the stereoelectronic requirements are influenced by the adjacent carbonyl group. The pi-system of the carbonyl can interact with the transition state of the substitution reaction. Specifically, the overlap of the nucleophile's highest occupied molecular orbital (HOMO) with the sigma-antibonding orbital (σ) of the carbon-halogen bond is crucial. The energy of this σ orbital is lowered by the electron-withdrawing nature of the adjacent carbonyl group, making the alpha-carbon more electrophilic and generally accelerating the rate of SN2 reactions compared to analogous alkyl halides.

In the case of this compound, the large tert-butyl group would be expected to significantly hinder the backside attack required for an SN2 mechanism. This steric hindrance would likely lead to a considerable decrease in the reaction rate for SN2-type displacements at the alpha-carbon.

Reactivity with Various Nucleophiles (e.g., O-, N-, C-, S-Nucleophiles)

The reaction of this compound with a range of nucleophiles would be expected to be influenced by both the nature of the nucleophile and the relative leaving group ability of bromide and chloride. Bromide is a better leaving group than chloride, suggesting that initial substitution would likely involve the displacement of the bromine atom.

Table 1: Predicted Reactivity of this compound with Various Nucleophiles

| Nucleophile Type | Example Nucleophile | Expected Major Product (via S N 2) | Potential Side Reactions |

| O-Nucleophiles | Alkoxides (e.g., CH₃O⁻) | 1-chloro-1-methoxy-3,3-dimethylbutan-2-one | Favorskii rearrangement, Elimination |

| N-Nucleophiles | Amines (e.g., RNH₂) | 1-amino-1-chloro-3,3-dimethylbutan-2-one | Favorskii rearrangement, Amide formation |

| C-Nucleophiles | Enolates, Cyanide | 1-chloro-3,3-dimethyl-2-oxo-alkyl derivative | Favorskii rearrangement |

| S-Nucleophiles | Thiolates (e.g., RS⁻) | 1-chloro-3,3-dimethyl-1-(alkylthio)butan-2-one | Favorskii rearrangement |

It is important to note that due to the presence of two halogens and the carbonyl group, reactions with bases (which are often also nucleophiles) can lead to complex reaction mixtures, with rearrangement and elimination pathways competing with simple substitution.

Intramolecular Cyclization Reactions

If a nucleophilic moiety were present within the same molecule as the this compound core, intramolecular cyclization could be a possibility. The feasibility of such a reaction would depend on the length and flexibility of the tether connecting the nucleophile to the ketone, as well as the nature of the nucleophile itself. Given the steric hindrance at the alpha-carbon, such cyclizations might be slow.

Rearrangement Reactions Involving the Haloketone Core

Alpha-haloketones are well-known to undergo rearrangement reactions, particularly in the presence of a base. The structure of this compound makes it a candidate for such transformations.

Favorskii Rearrangement Pathways and Stereochemical Outcomes

The Favorskii rearrangement is a characteristic reaction of α-halo ketones with a base, leading to the formation of a carboxylic acid derivative. ddugu.ac.inwikipedia.org The generally accepted mechanism involves the formation of a cyclopropanone (B1606653) intermediate after the removal of an acidic alpha-proton and subsequent intramolecular SN2 displacement of the halide. wikipedia.org However, this compound lacks an enolizable proton on the side of the tert-butyl group. This structural feature would necessitate a quasi-Favorskii rearrangement pathway.

In the quasi-Favorskii rearrangement, the base first attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by a 1,2-migration of the neopentyl group with concomitant expulsion of a halide ion. Given that bromide is a better leaving group, it would be expected to depart preferentially. The stereochemical outcome of such a rearrangement would be complex and depend on the specific reaction conditions.

Pinacol-Type Rearrangements and Related Transformations

The classic Pinacol rearrangement involves the acid-catalyzed rearrangement of 1,2-diols. While this compound is not a diol, related transformations of alpha-haloketones can be envisaged under certain conditions, particularly those that might generate a carbocation or an electron-deficient center adjacent to the carbonyl group. However, given the propensity of this substrate to undergo Favorskii-type rearrangements under basic conditions, Pinacol-type rearrangements are less likely to be a major reaction pathway.

Carbonyl Group Transformations in this compound

Transformations involving the carbonyl group are fundamental in organic synthesis. However, specific studies detailing these reactions for this compound are not available in the reviewed literature.

Reductive Amination and Derivatives

Reductive amination is a widely used method to form amines from carbonyl compounds. harvard.edumasterorganicchemistry.comorganic-chemistry.org The process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. harvard.edumasterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride and sodium triacetoxyborohydride. harvard.edu

Despite the prevalence of this reaction, a search of the scientific literature did not yield any specific studies or data on the reductive amination of this compound. Consequently, there are no detailed research findings, reaction conditions, or characterizations of derivatives for this specific substrate.

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods for converting ketones and aldehydes into alkenes. organic-chemistry.orgwikipedia.orglibretexts.org The Wittig reaction utilizes a phosphonium (B103445) ylide, while the HWE reaction employs a phosphonate (B1237965) carbanion. wikipedia.orgwikipedia.org The HWE reaction, in particular, is noted for its ability to produce predominantly E-alkenes with stabilized phosphonate carbanions. wikipedia.orgnrochemistry.com

No documented examples or mechanistic investigations of the Wittig, Horner-Wadsworth-Emmons, or related olefination reactions involving this compound could be located in the scientific literature. Therefore, information regarding product yields, stereoselectivity, or specific reagents used for this compound is not available.

Organometallic Reactions and Cross-Coupling Methodologies

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The presence of bromo- and chloro- substituents on this compound suggests potential for its use in such transformations. However, specific applications for this compound are not documented.

Suzuki, Stille, Heck, and Negishi Coupling Reactions

Palladium-catalyzed cross-coupling reactions are central to modern organic synthesis.

Suzuki Coupling involves the reaction of an organohalide with an organoboron compound. wikipedia.orgorganic-chemistry.orglibretexts.org

Stille Coupling utilizes an organotin reagent as the coupling partner for an organic halide. libretexts.orgwikipedia.org

Heck Reaction couples an unsaturated halide with an alkene. wikipedia.orglibretexts.orgorganic-chemistry.org

Negishi Coupling employs an organozinc compound to react with an organic halide. wikipedia.orgorganic-chemistry.org

A thorough literature search found no specific instances of this compound being used as a substrate in Suzuki, Stille, Heck, or Negishi coupling reactions. There are no available data tables on reaction conditions, catalysts, or yields for this compound in these contexts.

Grignard and Organolithium Reagent Interactions

Grignard and organolithium reagents are highly reactive organometallic compounds that readily add to carbonyl groups to form alcohols. masterorganicchemistry.com Alternatively, they can participate in metal-halogen exchange. While these reactions are fundamental, their application to this compound has not been specifically reported. For instance, studies on similar molecules like 1-bromo-4-chlorobenzene (B145707) show selective Grignard formation at the more reactive bromine site, but no such data exists for the target ketone. walisongo.ac.id

No research findings detailing the interaction of Grignard or organolithium reagents with this compound were found. It is therefore not possible to provide specific outcomes, such as addition to the carbonyl versus halogen exchange.

Radical Chemistry and Photochemical Transformations of this compound

Alkyl halides can undergo transformations involving radical intermediates, often initiated by light (photochemistry) or radical initiators. These reactions can lead to substitutions or additions. Organic chemists use arrows with a half-arrowhead to denote the movement of a single electron in radical mechanisms.

Despite the potential for radical pathways involving the carbon-halogen bonds in this compound, no specific studies on its radical or photochemical reactivity were identified. There is no available research on reaction products, mechanisms, or conditions for this compound under radical or photochemical initiation.

Advanced Spectroscopic and Structural Elucidation of 1 Bromo 1 Chloro 3,3 Dimethylbutan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for determining the precise connectivity and spatial arrangement of atoms in 1-bromo-1-chloro-3,3-dimethylbutan-2-one. The molecule's structure, featuring a chiral center at the halogen-bearing carbon, a carbonyl group, and a sterically demanding tert-butyl group, gives rise to a distinct set of NMR parameters.

Due to the presence of the electronegative bromine and chlorine atoms, the methine proton (-CH(Br)Cl) is expected to be significantly deshielded, appearing at a characteristically downfield chemical shift. The nine equivalent protons of the tert-butyl group will produce a sharp, intense singlet, though its chemical shift will be influenced by the proximity of the carbonyl group. In ¹³C NMR, five distinct signals are anticipated: the carbonyl carbon, the quaternary carbon of the tert-butyl group, the three equivalent methyl carbons, and the halogenated methine carbon.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -C(O)- | N/A | 190-200 |

| -C H(Br)Cl | 6.0 - 7.0 | 65-75 |

| -C (CH₃)₃ | N/A | 40-50 |

| -C(C H₃)₃ | 1.2 - 1.5 | 25-30 |

Note: These are predicted values based on typical substituent effects in similar chemical environments. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to map out the molecular framework, a suite of two-dimensional (2D) NMR experiments is indispensable.

COSY (Correlation Spectroscopy): In the case of this compound, a COSY experiment would be expected to show no cross-peaks, as there are no protons on adjacent carbons (no vicinal coupling). This lack of correlation is in itself a key structural confirmation.

HSQC (Heteronuclear Single Quantum Coherence): This experiment is crucial for directly linking protons to the carbons they are attached to. An HSQC spectrum would show a clear correlation peak between the downfield methine proton signal and its corresponding carbon signal, as well as a strong correlation between the tert-butyl proton singlet and the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically over two to three bonds), which is vital for piecing together the carbon skeleton. Key expected correlations would include a cross-peak between the tert-butyl protons and the carbonyl carbon, as well as a correlation to the quaternary carbon. The methine proton would be expected to show a correlation to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close in space, providing insights into the molecule's preferred conformation. For this molecule, a NOESY experiment could reveal through-space interactions between the methine proton and the protons of the tert-butyl group, helping to define the rotational orientation around the C-C single bond.

The significant steric hindrance caused by the bulky tert-butyl group and the two halogen atoms may lead to restricted rotation around the single bond connecting the carbonyl group and the halogenated carbon. acs.org This can result in the existence of different rotational isomers (rotamers) that may interconvert at a rate that is on the NMR timescale. mdpi.com

Variable-temperature (VT) NMR studies are employed to investigate such dynamic processes. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. researchgate.net If the rate of interconversion between rotamers is slow at low temperatures, separate signals for each rotamer might be observed. As the temperature is increased, the rate of rotation increases, causing these separate signals to broaden and eventually merge into a single, averaged signal at a point known as the coalescence temperature. mdpi.comrit.edu Analysis of these spectral changes allows for the calculation of the energy barrier to rotation, providing valuable thermodynamic data about the molecule's conformational flexibility. rit.edu

While solution-state NMR provides information about the molecule's average structure and dynamics in a solvent, solid-state NMR (ssNMR) offers unique insights into the structure within a crystalline lattice. nih.gov For halogenated compounds, ssNMR can be particularly informative. researchgate.netwiley.com Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. nih.gov

Solid-state NMR can distinguish between different crystalline forms (polymorphs) and can provide information about intermolecular interactions, such as halogen bonding, in the solid state. acs.org The chemical shifts and quadrupolar coupling constants of the halogen nuclei (³⁵Cl, ³⁷Cl, ⁷⁹Br, ⁸¹Br) are highly sensitive to their local electronic environment and can be measured using specialized ssNMR techniques. nih.govresearchgate.netacs.org This data provides a detailed picture of the molecular packing and non-covalent interactions that govern the crystal structure.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Structure

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing a "fingerprint" of the molecular structure. rsc.orgnih.gov

The carbonyl (C=O) stretching vibration is one of the most intense and diagnostic absorptions in the IR spectrum of a ketone. orgchemboulder.com For a typical saturated acyclic ketone, this band appears around 1715 cm⁻¹. orgchemboulder.compg.edu.pl However, the presence of electronegative halogen atoms on the α-carbon (the carbon adjacent to the carbonyl) causes a significant shift in this frequency.

The electron-withdrawing inductive effect of the bromine and chlorine atoms increases the force constant of the C=O bond, shifting the stretching frequency to a higher wavenumber (a phenomenon known as the field effect). Therefore, for this compound, the C=O stretch is expected to appear in the range of 1725-1750 cm⁻¹. spcmc.ac.in The exact position can be influenced by the solvent environment; polar solvents can lead to a slight lowering of the frequency compared to nonpolar solvents.

The stretching vibrations of carbon-halogen bonds (C-X) are also key features in the vibrational spectra. spectroscopyonline.com These absorptions typically occur in the fingerprint region of the IR spectrum (below 1500 cm⁻¹), which can be complex. libretexts.orgorgchemboulder.com

The position of the C-X stretch is highly dependent on the mass of the halogen atom. libretexts.org

C-Cl Stretch: The carbon-chlorine stretching vibration typically appears in the range of 850-550 cm⁻¹. orgchemboulder.comlibretexts.org

C-Br Stretch: Due to the heavier mass of bromine, the carbon-bromine stretch occurs at a lower frequency, generally in the 690-515 cm⁻¹ range. orgchemboulder.comlibretexts.org

In this compound, both of these bands are expected to be present and can be identified in the IR and Raman spectra. While these bands confirm the presence of the halogens, the complexity of the fingerprint region often requires comparison with reference spectra or computational modeling for definitive assignment. docbrown.info

Summary of Key Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Carbonyl Stretch | C=O | 1725 - 1750 | Strong |

| C-H Stretch | -C(CH₃)₃ | 2850 - 3000 | Medium-Strong |

| C-Cl Stretch | C-Cl | 850 - 550 | Medium-Strong |

| C-Br Stretch | C-Br | 690 - 515 | Medium-Strong |

Mass Spectrometry for Fragmentation Pathway Elucidation and Structural Information

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, several key features would be expected in its mass spectrum.

High-resolution mass spectrometry would provide the accurate mass of the molecular ion, allowing for the determination of its elemental composition. The presence of both bromine and chlorine atoms, each with two major isotopes, would result in a characteristic and complex isotopic pattern for the molecular ion peak.

The key isotopes to consider are:

Bromine: 79Br (50.69% abundance) and 81Br (49.31% abundance)

Chlorine: 35Cl (75.77% abundance) and 37Cl (24.23% abundance)

This would lead to a cluster of molecular ion peaks (M, M+2, M+4) with predictable relative intensities. The theoretical isotopic distribution for the molecular ion of this compound (C6H10BrClO) would be as follows:

| Ion | Contributing Isotopes | Theoretical m/z | Relative Intensity |

| [M]+ | 12C61H1079Br35Cl16O | 211.9659 | 100.0 |

| [M+2]+ | 12C61H1081Br35Cl16O / 12C61H1079Br37Cl16O | 213.9638 | 97.3 |

| [M+4]+ | 12C61H1081Br37Cl16O | 215.9609 | 31.4 |

This distinctive pattern would be a strong indicator of the presence of one bromine and one chlorine atom in the molecule.

Tandem mass spectrometry (MS/MS) would be employed to further elucidate the structure by fragmenting the isolated molecular ion and analyzing the resulting daughter ions. The fragmentation of ketones is well-characterized and often proceeds via specific pathways. For this compound, the following fragmentation pathways are anticipated:

α-Cleavage: This is a common fragmentation pathway for ketones, involving the cleavage of the bond between the carbonyl carbon and an adjacent carbon. In this case, two primary α-cleavage pathways are possible:

Loss of the tert-butyl group ([M - C(CH3)3]+), leading to the formation of a [BrClC=C=O]+• ion.

Loss of the bromochloromethyl group ([M - CHBrCl]+), resulting in the formation of the pivaloyl cation, [(CH3)3CCO]+, which would be a very stable and likely abundant fragment.

Halogen Loss: The molecule could also undergo the loss of a halogen atom, either as a radical or a halide ion. The loss of a bromine radical followed by a chlorine radical, or vice versa, would lead to a series of fragment ions.

A hypothetical fragmentation pattern and the corresponding daughter ions are presented in the table below:

| Precursor Ion (m/z) | Fragmentation Pathway | Daughter Ion | Daughter Ion m/z |

| 212/214/216 | α-Cleavage (Loss of •CHBrCl) | [(CH3)3CCO]+ | 85.06 |

| 212/214/216 | α-Cleavage (Loss of •C(CH3)3) | [COCHBrCl]+ | 154.88/156.88/158.88 |

| 212/214/216 | Loss of •Br | [C6H10ClO]+ | 133.04/135.04 |

| 212/214/216 | Loss of •Cl | [C6H10BrO]+ | 177.99/179.99 |

X-ray Crystallography for Definitive Solid-State Structure Determination of Crystalline Derivatives

Currently, there is no published X-ray crystal structure for this compound. As this compound is likely a liquid at room temperature, X-ray crystallography would require the synthesis of a suitable crystalline derivative. Common methods for forming crystalline derivatives of ketones include the preparation of semicarbazones, oximes, or 2,4-dinitrophenylhydrazones.

Should a crystalline derivative be prepared and analyzed by single-crystal X-ray diffraction, the resulting data would provide unambiguous information about the solid-state structure. This would include precise bond lengths, bond angles, and the conformation of the molecule. The steric hindrance caused by the bulky tert-butyl group and the two halogen atoms on the α-carbon would likely influence the molecular packing in the crystal lattice. The crystallographic data would definitively confirm the connectivity of the atoms and provide insight into intermolecular interactions, such as halogen bonding.

Chiroptical Spectroscopy (CD and ORD) for Enantiomeric Excess and Absolute Configuration Assignment (if chiral)

The α-carbon of this compound, which is bonded to the bromine, chlorine, carbonyl, and tert-butyl groups, is a stereocenter. Therefore, the molecule is chiral and can exist as a pair of enantiomers.

Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), would be essential for studying the stereochemical properties of this compound.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. The carbonyl group in a chiral environment acts as a chromophore, and its electronic transitions would give rise to characteristic CD signals (Cotton effects). The sign and magnitude of the Cotton effect could be used to determine the enantiomeric excess of a sample and, through comparison with theoretical calculations or empirical rules (like the Octant Rule for ketones), could potentially be used to assign the absolute configuration of the enantiomers.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the shape of the ORD curve (a Cotton effect) in the vicinity of the carbonyl chromophore's absorption band would be characteristic of the enantiomer and could be used for stereochemical analysis.

Without experimental data, it is not possible to predict the exact appearance of the CD or ORD spectra. However, the presence of the chiral center adjacent to the carbonyl chromophore would be expected to produce measurable chiroptical signals.

Theoretical and Computational Studies of 1 Bromo 1 Chloro 3,3 Dimethylbutan 2 One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are powerful tools for elucidating the fundamental properties of molecules. However, no specific studies applying these methods to 1-Bromo-1-chloro-3,3-dimethylbutan-2-one have been found.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. For a molecule like this compound, DFT calculations would be instrumental in determining optimized bond lengths, bond angles, and dihedral angles. Such calculations would also yield insights into the electronic structure, including the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and the molecular electrostatic potential map. This information is crucial for understanding the molecule's reactivity. For simpler α-haloketones, DFT studies have been performed, but the specific influence of the tert-butyl group combined with both bromine and chlorine on the α-carbon has not been documented. up.ac.zaresearchgate.net

Ab Initio Methods for High-Accuracy Energy Calculations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide highly accurate energy calculations. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be necessary for obtaining benchmark energetic data for this compound. These high-accuracy calculations are essential for validating results from less computationally expensive methods like DFT and for constructing precise potential energy surfaces. Literature on ab initio studies of simpler, related compounds like α-halocarboxylates exists, but analogous data for the target ketone is absent. rsc.org

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional arrangement of atoms (conformation) is critical to a molecule's properties and reactivity. A potential energy surface (PES) maps the energy of a molecule as a function of its geometry, revealing the most stable conformations and the energy barriers between them. pythoninchemistry.orglibretexts.orglongdom.org

Steric Interactions and Anomeric Effects in Halogenated Systems

The conformational preferences of this compound would be dictated by a balance of several factors. The large tert-butyl group would exert significant steric hindrance, influencing the orientation of the adjacent carbonyl and dihalogenated methyl groups. Furthermore, stereoelectronic phenomena such as the anomeric effect, which describes the preference for certain conformations in systems with heteroatoms, could play a role. nih.govwikipedia.org In acyclic systems like this ketone, gauche conformations might be stabilized by hyperconjugative interactions between the lone pairs of the carbonyl oxygen and the antibonding orbitals of the carbon-halogen bonds. However, the competition between the steric bulk of the halogens (Bromine being larger than Chlorine) and the tert-butyl group makes intuitive prediction difficult without specific calculations.

Intramolecular Hydrogen Bonding and Halogen Bonding

While there are no conventional hydrogen bond donors in this compound, the possibility of intramolecular halogen bonding exists. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (forming a "σ-hole"). frontiersin.org It is conceivable that an attractive interaction could occur between one of the halogen atoms and the carbonyl oxygen. Computational studies would be required to determine if any conformations are stabilized by such an interaction and to quantify its strength.

Reaction Mechanism Modeling and Transition State Analysis

Understanding the reaction mechanisms of α-haloketones is vital for their application in synthesis. Computational modeling can map out the entire reaction pathway for processes like nucleophilic substitution, identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states. up.ac.zaresearchgate.net

For this compound, a key reaction would be nucleophilic substitution at the α-carbon. youtube.com A computational study would model the approach of a nucleophile to this carbon, which is rendered electrophilic by both the carbonyl group and the two halogens. The analysis would determine the activation energy barrier for displacing either the bromide or the chloride ion (bromide is typically the better leaving group). DFT calculations are a standard tool for locating transition state geometries and calculating the energy barriers that govern reaction rates. up.ac.zaup.ac.za However, no such specific modeling has been published for this compound.

Computational Investigation of Reaction Pathways and Energy Barriers

A computational investigation into the reaction pathways of this compound would typically involve modeling its reactions with various nucleophiles or bases. The reactivity of α-haloketones is complex, as reactions can occur at the carbonyl carbon, the α-carbon, or via abstraction of an α-proton. up.ac.za

Theoretical chemists would use computational methods to:

Identify Transition States: Locate the highest energy point along a reaction coordinate, which is crucial for determining the rate of a reaction.

Calculate Activation Energies: Determine the energy barrier that must be overcome for a reaction to proceed. Lower activation energies indicate faster reactions.

Map Reaction Mechanisms: Elucidate the step-by-step process of bond breaking and formation, for instance, in nucleophilic substitution or elimination reactions common for this class of compounds. libretexts.org

For example, a study on a similar α-haloketone might reveal the energy barriers for competing SN2 substitution at the α-carbon versus a Favorskii-type rearrangement, providing insight into which pathway is more favorable under specific conditions. However, no such specific energy data has been published for this compound.

Prediction of Kinetic and Thermodynamic Products

Computational chemistry can distinguish between products that are formed fastest (kinetic products) and those that are most stable (thermodynamic products).

Kinetic Product Prediction: The kinetic product is the one formed via the reaction pathway with the lowest activation energy. Transition state theory calculations would be used to predict reaction rates and identify this product.

In the context of this compound, this could involve predicting the regioselectivity of elimination reactions or the stereochemical outcome of nucleophilic attack. Without specific studies, it is not possible to provide a data table of predicted product ratios.

Prediction of Spectroscopic Parameters from First Principles Calculations

Ab initio and DFT methods can simulate various types of spectra, which is invaluable for structure elucidation and for interpreting experimental data.

Simulation of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) parameters is a common application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for calculating the magnetic shielding tensors of nuclei, which are then converted into chemical shifts. nih.gov

A theoretical study would involve:

Optimizing the geometry of this compound.

Performing GIAO calculations to obtain the isotropic shielding values for each ¹H and ¹³C nucleus.

Referencing these values against a standard (e.g., tetramethylsilane, TMS) to predict the chemical shifts (δ) in ppm.

Calculating spin-spin coupling constants (J-couplings) between neighboring nuclei.

Such calculations would help in assigning peaks in an experimental spectrum and confirming the molecular structure. No such simulated data has been published for this specific molecule.

Computational Vibrational and Electronic Spectra

Vibrational Spectra (IR and Raman): Theoretical frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, one can find the frequencies corresponding to the fundamental vibrational modes. acs.org The intensity of IR bands is related to the change in the dipole moment during a vibration, while Raman intensities depend on the change in polarizability. These simulated spectra are crucial for assigning experimental vibrational bands to specific molecular motions (e.g., C=O stretch, C-Br stretch).

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths of a molecule. This allows for the simulation of the UV-Visible absorption spectrum, predicting the wavelengths of maximum absorption (λmax) which correspond to electronic transitions, often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). acs.org

No computed vibrational frequencies or electronic transition data are available in the literature for this compound.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. For this compound, MD simulations would be useful for:

Studying Solvent Effects: Simulating the molecule in a box of explicit solvent molecules (e.g., water, methanol) to understand how the solvent structure affects the solute's conformation and reactivity. The solvent can influence reaction barriers and the stability of intermediates.

Analyzing Intermolecular Interactions: Investigating how molecules of this compound interact with each other or with other solutes in a solution. This can reveal information about hydrogen bonding, dipole-dipole interactions, and other non-covalent forces that govern the substance's physical properties.

Such simulations provide a dynamic picture that complements the static view from quantum chemical calculations. However, no MD simulation studies have been published for this compound.

1 Bromo 1 Chloro 3,3 Dimethylbutan 2 One As a Versatile Synthetic Building Block

Precursor in the Synthesis of Diverse Organic Molecules

General synthetic methodologies often employ α-haloketones as precursors for a variety of organic molecules. However, specific documented routes commencing from 1-Bromo-1-chloro-3,3-dimethylbutan-2-one to produce bioactive compounds, pharmaceuticals, or complex natural product scaffolds could not be identified in the available literature. The unique steric hindrance provided by the tert-butyl group, combined with the geminal bromo and chloro substituents, suggests potential for unique reactivity, though this remains underexplored in the context of these specific applications.

Routes to Bioactive Compounds and Pharmaceuticals

A comprehensive search of scientific databases did not reveal any specific examples of this compound being utilized as a direct precursor in the synthesis of known bioactive compounds or pharmaceuticals. While the α-haloketone motif is present in various synthetic pathways toward biologically active molecules, the application of this particular substituted butanone is not documented.

Construction of Complex Natural Product Scaffolds

Similarly, the role of this compound in the construction of complex natural product scaffolds appears to be undocumented. The synthesis of natural products often involves intricate and highly specific reaction pathways, and the use of this specific building block has not been reported in the surveyed literature.

Role in the Generation of Heterocyclic Compounds

The synthesis of heterocyclic compounds frequently involves the use of α-haloketones. For instance, the Hantzsch thiazole (B1198619) synthesis is a classic example where α-haloketones react with thioamides to form thiazoles. However, no literature specifically describes the use of this compound for the synthesis of the heterocyclic systems outlined below.

Furan, Pyrrole, and Thiophene (B33073) Derivatives

No specific methods or research findings were identified that detail the synthesis of furan, pyrrole, or thiophene derivatives using this compound as a starting material.

Oxazole, Thiazole, and Imidazole Syntheses

While general synthetic routes for oxazoles, thiazoles, and imidazoles often utilize α-haloketones, there is no specific mention in the available literature of this compound being employed for these transformations.

Utilization in Stereoselective Synthesis

The potential for this compound in stereoselective synthesis is an area that also lacks specific documentation. The presence of a stereocenter at the C1 position suggests that this compound could, in principle, be used in stereoselective reactions. However, no studies detailing such applications have been found.

Chiral Auxiliary Applications

A thorough review of scientific databases and chemical literature does not provide specific examples or detailed research findings on the application of this compound as a chiral auxiliary. Chiral auxiliaries are crucial tools in stereoselective synthesis, temporarily incorporated into a prochiral substrate to direct a chemical transformation to produce a single stereoisomer. The effectiveness of a chiral auxiliary is typically dependent on its conformational rigidity and its ability to effectively shield one face of the reactive center. At present, there is no documented evidence to suggest that this compound has been successfully employed for this purpose.

Substrate for Asymmetric Catalysis

In the field of asymmetric catalysis, a chiral catalyst is used to convert a prochiral substrate into a chiral product with a high degree of enantioselectivity. The substrate's structure is critical to the success of such transformations. However, there is a lack of published research detailing the use of this compound as a substrate in asymmetric catalysis. Consequently, no data on reaction conditions, catalyst systems, or the stereochemical outcomes of such reactions are available.

Application in Polymer Chemistry and Materials Science

The potential for this compound to be used in polymer chemistry, for instance as a monomer or a precursor to cross-linking agents, has not been explored in the available scientific literature. Such applications would typically involve the reactive halogen and carbonyl functionalities of the molecule. However, no studies detailing its polymerization behavior, its role in modifying polymer properties, or its incorporation into material structures have been found.

Advanced Research Topics and Future Directions for 1 Bromo 1 Chloro 3,3 Dimethylbutan 2 One

Flow Chemistry and Continuous Processing Methodologies for its Transformations

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch-wise synthesis, offering significant advantages in safety, process control, and scalability. For highly reactive intermediates like α-haloketones, this technology is particularly relevant. The synthesis of various α-haloketones has been successfully demonstrated in continuous flow systems, which allows for the safe handling of hazardous reagents and precise control over reaction parameters like temperature, pressure, and residence time. acs.orgmdpi.com

Transformations involving 1-Bromo-1-chloro-3,3-dimethylbutan-2-one could be significantly enhanced using flow methodologies. Reactions such as nucleophilic substitutions, Favorskii rearrangements, or cycloadditions often involve potent nucleophiles or bases and can be highly exothermic. A continuous flow setup would enable superior thermal management, minimizing the formation of byproducts. Furthermore, the precise control over residence time in a flow reactor could allow for selective reactions at either the bromine or chlorine-bearing carbon, a challenging task in batch processing due to their differential reactivity. Research has shown that flow techniques can enable the formation of unstable intermediates that are inaccessible in batch experiments, suggesting that novel transformations of this compound could be discovered. vapourtec.com

Future research could focus on developing integrated, multi-step flow sequences where the compound is generated and then immediately used in a subsequent transformation without isolation, enhancing process efficiency and safety.

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Limited by surface-area-to-volume ratio; potential for thermal runaways. | Excellent due to high surface-area-to-volume ratio; precise temperature control. vapourtec.com |

| Mass Transfer | Often limited by stirring efficiency, especially in multiphasic systems. | Rapid and efficient mixing, leading to enhanced reaction rates and yields. acs.org |

| Safety | Large volumes of hazardous materials present at one time. | Small reactor volumes minimize risk; allows use of hazardous reagents under controlled conditions. acs.org |

| Scalability | Challenging; often requires re-optimization of conditions ("scale-up issues"). | Straightforward by operating the system for longer durations ("scaling-out"). |

| Reaction Control | Temporal control; parameters can vary within the reactor volume. | Spatial and temporal control; precise manipulation of residence time and reaction zones. vapourtec.com |

Supramolecular Interactions and Non-Covalent Catalysis with this compound

The field of supramolecular chemistry investigates chemical systems held together by non-covalent interactions. The functional groups within this compound make it an interesting candidate for studies in non-covalent catalysis and molecular recognition.

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. researchgate.net The strength of this interaction generally follows the trend I > Br > Cl > F. This compound possesses two potential halogen bond donors (bromine and chlorine) attached to an sp³-hybridized carbon. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilic character of these halogen atoms, making them more effective halogen bond donors.

Future research could explore the formation of halogen bonds between this molecule and various Lewis basic acceptors, such as pyridines, amines, or even the carbonyl oxygen of another molecule. Characterizing these interactions in the solid state via X-ray crystallography or in solution using spectroscopic techniques could provide fundamental insights into the competitive nature of bromine vs. chlorine in forming halogen bonds. Such interactions are pivotal in crystal engineering for designing materials with specific architectures and properties.

Host-guest chemistry involves the complexation of a smaller "guest" molecule within a larger "host" molecule. wikipedia.orgtaylorfrancis.com Common hosts include cyclodextrins, calixarenes, and cucurbiturils, which possess hydrophobic inner cavities. The sizable, nonpolar tert-butyl group of this compound makes it a prime candidate for encapsulation within such hosts.

Encapsulation could serve several purposes. It could enhance the solubility of the compound in aqueous media, stabilize it against degradation, or control its reactivity. By sequestering the bulky tert-butyl group within a host cavity, the reactive α,α'-dihaloketone moiety could be exposed for specific transformations in a controlled environment. nih.gov Investigating the thermodynamics and kinetics of complex formation with various hosts would be a key research direction, potentially leading to applications in controlled release systems or "reaction-on-a-complex" methodologies where the host molecule acts as a nano-sized reaction vessel.

| Host Molecule | Typical Cavity Diameter (Å) | Potential Interaction with Guest |

|---|---|---|

| α-Cyclodextrin | 4.7 - 5.3 | May be too small for inclusion of the tert-butyl group. nih.gov |

| β-Cyclodextrin | 6.0 - 6.5 | Potentially suitable for encapsulating the tert-butyl group. nih.gov |

| γ-Cyclodextrin | 7.5 - 8.3 | May be large enough to include a significant portion of the guest molecule. nih.gov |

| Calix nih.govarene | ~6.0 | Size may be appropriate, depending on conformation. |

Sustainable and Green Chemistry Approaches in its Synthesis and Utilization

The principles of green chemistry encourage the development of chemical processes that reduce or eliminate the use and generation of hazardous substances. Exploring sustainable methods for the synthesis and reactions of this compound is a critical area for future research.

Performing chemical reactions in the absence of volatile organic solvents is a cornerstone of green chemistry. Solvent-free techniques, such as grinding solid reactants together (mechanochemistry) or running reactions neat at elevated temperatures, can lead to higher efficiency, simpler workups, and a significantly reduced environmental footprint. nih.govmdpi.com

Transformations of this compound, such as its reaction with solid-supported nucleophiles or catalysts, could be investigated under solvent-free conditions. For example, aldol-type condensations or reactions with amines and thiols could be attempted by grinding the reactants with a solid base like sodium hydroxide. Such approaches would not only be more environmentally benign but could also lead to different product selectivities compared to traditional solution-phase chemistry.

Biocatalysis utilizes enzymes to perform chemical transformations, often with exceptionally high levels of stereo- and regioselectivity under mild, aqueous conditions. A particularly relevant class of enzymes for this substrate are dehalogenases, which catalyze the cleavage of carbon-halogen bonds. nih.govresearchgate.net

Future research could screen for dehalogenases capable of acting on this compound. Such an enzymatic process could achieve several valuable outcomes:

Selective Monodehalogenation: An enzyme could selectively remove either the bromide or chloride, leading to the formation of a chiral α-monohaloketone, a valuable synthetic building block.

Enantioselective Dehalogenation: The enzymatic reaction could proceed with high enantioselectivity, providing a green route to optically pure products.

Hydrolytic Dehalogenation: Dehalogenases could replace the halogens with hydroxyl groups, offering a direct pathway to α-hydroxy ketones.

Discovering or engineering an enzyme for these transformations would represent a significant advancement, merging the reactivity of this unique α,α'-dihaloketone with the sustainability and precision of biocatalysis.

Development of Novel Derivatization Strategies for Functional Material Applications

The distinct structural features of this compound make it a compelling candidate for the synthesis of novel functional materials. The differential reactivity of the bromine and chlorine atoms, coupled with the steric hindrance provided by the tert-butyl group, could be exploited to create highly tailored molecular architectures.

Future research could focus on leveraging this compound as a building block for polymers with enhanced thermal stability or fire-retardant properties. The incorporation of halogen atoms into polymer backbones is a known strategy for improving these characteristics. Derivatization strategies could involve selective nucleophilic substitution of one halogen, followed by polymerization, and subsequent modification of the remaining halogen to introduce further functionalities.

Another promising avenue lies in the synthesis of novel organic semiconductors or liquid crystals. The rigid structure of the tert-butyl group can influence the packing of molecules in the solid state or liquid crystalline phase. By attaching various aromatic or conjugated systems through the reactive alpha-carbon, it may be possible to tune the electronic and optical properties of the resulting materials.

Table 1: Potential Functional Material Applications and Corresponding Derivatization Strategies

| Functional Material Application | Proposed Derivatization Strategy | Potential Properties |

| Fire-Retardant Polymers | Selective substitution of the bromo group with a polymerizable unit, followed by polymerization and subsequent cross-linking through the chloro group. | Enhanced thermal stability, reduced flammability. |

| Organic Semiconductors | Palladium-catalyzed cross-coupling reactions to attach conductive organic moieties at the alpha-carbon. | Tunable electronic band gap, charge transport properties. |

| Liquid Crystals | Attachment of mesogenic groups via ether or ester linkages formed after initial nucleophilic substitution. | Specific phase transition temperatures, anisotropic properties. |

Detailed research findings in this area are currently limited, highlighting a significant opportunity for new investigations into the material science applications of this versatile chemical compound.

Mechanistic Studies of Unconventional Reactivity Pathways

The co-location of a bromo, a chloro, and a carbonyl group, influenced by a bulky tert-butyl group, sets the stage for exploring unconventional reaction mechanisms. The interplay between steric and electronic effects could lead to unexpected reaction outcomes and novel synthetic methodologies.

One area of investigation would be the selective activation of one C-X bond over the other. While the C-Br bond is generally more labile, the specific steric and electronic environment of this compound could allow for selective reactions at the C-Cl bond under specific catalytic conditions. Mechanistic studies employing computational modeling and kinetic analysis could elucidate the factors governing this selectivity.

Furthermore, the potential for this compound to undergo Favorskii-type rearrangements under basic conditions could lead to the formation of highly strained and synthetically valuable cyclopropanone (B1606653) derivatives. The nature of the leaving group (bromide vs. chloride) would significantly influence the reaction pathway and product distribution, offering a rich field for mechanistic inquiry.

Investigations into the photochemical reactivity of this compound could also reveal novel transformation pathways. The differential absorption of light energy by the C-Br and C-Cl bonds might allow for selective bond cleavage and subsequent radical reactions, opening up new avenues for carbon-carbon and carbon-heteroatom bond formation.

Table 2: Proposed Unconventional Reactivity Studies

| Reactivity Pathway | Key Mechanistic Question | Potential Synthetic Utility |

| Selective C-X Bond Activation | Can reaction conditions be tuned to favor substitution at the C-Cl bond over the more reactive C-Br bond? | Orthogonal functionalization of the alpha-carbon. |

| Competitive Favorskii Rearrangement | How does the nature of the base and solvent influence the competition between bromide and chloride as leaving groups? | Synthesis of novel carboxylic acid derivatives and strained rings. |

| Photochemical Transformations | Can selective homolytic cleavage of the C-Br or C-Cl bond be achieved using specific wavelengths of light? | Generation of alpha-keto radicals for novel bond formations. |

The exploration of these and other unconventional reaction pathways will not only expand our fundamental understanding of chemical reactivity but also provide new tools for the construction of complex organic molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.